molecular formula C15H10F3N3O2S B2581697 methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 625377-72-2

methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2581697
CAS No.: 625377-72-2
M. Wt: 353.32
InChI Key: VJKLXICZOFLFQX-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the thieno[2,3-b]pyridine family. Its structure features a fused thiophene-pyridine core with key substituents: a pyridin-4-yl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-23-14(22)12-11(19)10-8(15(16,17)18)6-9(21-13(10)24-12)7-2-4-20-5-3-7/h2-6H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKLXICZOFLFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination and Esterification:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the thieno[2,3-b]pyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced pyridine or trifluoromethyl derivatives.

    Substitution Products: Various substituted thienopyridines depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Position 6 Substituents

  • Pyridinyl vs. Phenyl Groups: The target compound’s pyridin-4-yl group at position 6 distinguishes it from analogs like methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (C₁₆H₁₁F₃N₂O₂S) .
  • Substituted Aryl Groups: Derivatives such as ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (C₁₈H₁₅F₃N₂O₃S) feature electron-donating methoxy groups, which may enhance solubility but reduce metabolic stability compared to the target’s pyridinyl group .

Position 4 Substituents

  • Trifluoromethyl vs. Methyl/Difluoromethyl: The trifluoromethyl group in the target compound offers greater electronegativity and metabolic resistance than 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid (C₁₀H₈F₂N₂O₂S), where methyl and difluoromethyl groups provide weaker electron-withdrawing effects .

Ester vs. Amide/Carboxylic Acid Derivatives

  • Methyl Ester vs. Carboxylic Acid/Amide: The methyl ester in the target compound improves cell permeability compared to its carboxylic acid analog, 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (C₁₅H₉F₃N₂O₂S) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₁₁F₃N₃O₂S 366.06 6-(pyridin-4-yl), 4-CF₃, methyl ester
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₆H₁₁F₃N₂O₂S 352.34 6-phenyl, 4-CF₃, methyl ester
Ethyl 3-amino-6-(4-methoxyphenyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxylate C₁₈H₁₅F₃N₂O₃S 396.38 6-(4-methoxyphenyl), ethyl ester
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid C₁₀H₈F₂N₂O₂S 258.24 6-difluoromethyl, 4-methyl, carboxylic acid

Key Observations :

  • Ethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity (XLogP3 ~4.7) than methyl esters, impacting bioavailability .

Biological Activity

Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 625377-72-2) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

The compound is characterized by a thieno[2,3-b]pyridine core structure, which is known for its diverse biological activities. The molecular formula is C15H10F3N3O2SC_{15}H_{10}F_3N_3O_2S, with a molecular weight of 353.32 g/mol. The trifluoromethyl group and pyridine moiety contribute to its unique chemical reactivity and biological properties.

Biological Activity

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro experiments conducted on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated that this compound exhibits significant growth inhibition. The sulforhodamine B assay revealed that the compound effectively reduced cell viability at concentrations as low as 13 µM, indicating its potential as an anticancer agent.

Table 1: Summary of Antitumor Activity

Cell LineGI50 Concentration (µM)Effect on Non-Tumorigenic Cells
MDA-MB-23113Minimal effect
MDA-MB-468Not specifiedMinimal effect
MCF-12A (non-tumor)Not applicableNo significant inhibition

Mechanism of Action

The mechanism underlying the antitumor effects of this compound appears to be related to its influence on cell cycle dynamics. Flow cytometry analysis indicated that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a disruption in cell proliferation pathways. Notably, apoptosis markers such as PARP and caspase-3 were not significantly altered, indicating that apoptosis may not be the primary mechanism through which this compound exerts its effects .

Case Studies

In a comparative study involving various derivatives of thieno[2,3-b]pyridine compounds, this compound showed promising results similar to those of Sorafenib, a well-known multikinase inhibitor used in cancer therapy. However, unlike Sorafenib, which has been associated with high toxicity levels in breast cancer treatments, this compound demonstrated lower toxicity profiles against non-tumorigenic cells .

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